molecular formula C19H20N2O5S2 B2829376 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2034265-46-6

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2829376
CAS No.: 2034265-46-6
M. Wt: 420.5
InChI Key: XWNWUWLBHJOVJI-UHFFFAOYSA-N
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Description

This compound features a benzamide core with a dimethylsulfamoyl group at the 4-position and a hydroxyethyl bridge substituted with furan-3-yl and thiophen-2-yl groups. The hydroxyethyl linker introduces conformational flexibility, while the heterocyclic moieties (furan, thiophene) and sulfamoyl group contribute to electronic and steric properties. Potential applications remain speculative but may align with bioactive benzamides targeting enzymes or receptors .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-21(2)28(24,25)16-7-5-14(6-8-16)18(22)20-13-19(23,15-9-10-26-12-15)17-4-3-11-27-17/h3-12,23H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWUWLBHJOVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group through sulfonation reactions. The hydroxyethyl group is then added via a nucleophilic substitution reaction, and finally, the furan and thiophene rings are introduced through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Composition

The molecular formula of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is C19H20N2O5S2\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}_{2}, with a molecular weight of 420.5 g/mol. The structural features include:

  • A benzamide core
  • A dimethylsulfamoyl group
  • Hydroxyethyl group with furan and thiophene rings

In industrial settings, the synthesis may utilize batch or continuous flow reactors to enhance efficiency and yield, often employing catalysts to optimize reaction conditions.

Medicinal Chemistry

This compound has shown promise in drug discovery due to its unique structure that may interact with biological macromolecules. Its potential applications include:

  • Pharmacophore Development : Serving as a template for designing new drugs targeting specific diseases.
  • Enzyme Inhibition : Related compounds have been studied for their ability to inhibit enzymes like neutral sphingomyelinase 2 (nSMase2), which is linked to neurodegenerative diseases such as Alzheimer's disease .

Research indicates that this compound may exhibit biological activities relevant to pharmacology:

  • Enzyme Interaction : Studies suggest that compounds with similar structures can modulate enzyme activities, potentially leading to therapeutic effects.
    • For example, inhibition of nSMase2 can reduce exosome release from cells, impacting various pathological processes associated with Alzheimer's disease .

Materials Science

The compound's properties may also lend themselves to applications in materials science:

  • Polymer Development : Its unique chemical structure could be utilized in synthesizing novel polymers with specific functionalities.

Uniqueness

What distinguishes this compound is the combination of both furan and thiophene rings within the benzamide core, providing distinct chemical and biological properties that enhance its versatility in various applications.

Case Study 1: Enzyme Inhibition Research

A study investigated the inhibition of nSMase2 by related compounds, demonstrating significant effects on cellular signaling pathways. This research highlights the potential for developing therapeutics targeting neurodegenerative diseases.

Case Study 2: Material Development

Research focused on synthesizing polymers from this compound showed promising results in creating materials with enhanced electrical conductivity due to the presence of heteroatoms in the furan and thiophene rings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure and Substituents

Table 1: Key Structural Features of Comparable Benzamide Derivatives
Compound Name Core Structure Sulfonamide/Sulfamoyl Group Heterocycles Unique Substituents
Target Compound Benzamide 4-(Dimethylsulfamoyl) Furan-3-yl, Thiophen-2-yl Hydroxyethyl bridge
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) Benzamide None Furan-3-yl Aminocyclopropylphenyl
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide 4-(Diethylsulfamoyl) Thiazol-2-yl, Nitrophenyl Thiazolyl with nitrophenyl
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Benzamide None Thienylidene, Fluorophenyl Fluoro substituents, thienylidene
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Benzamide 4-(Piperidin-1-ylsulfonyl) Benzo[d]thiazol-2-yl Dimethylaminoethyl, fluorobenzo[d]thiazol

Key Observations :

  • Sulfamoyl vs. Sulfonyl Groups : The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl and piperidinylsulfonyl analogs, impacting steric bulk and electron-withdrawing effects.
  • Hydroxyethyl Bridge: Unique to the target compound, this group enhances hydrogen-bonding capacity compared to rigid substituents like aminocyclopropylphenyl .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound’s hydroxy group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs . The dimethylsulfamoyl group’s C-S and S=O stretches (~1150–1350 cm⁻¹) align with sulfonamide derivatives .
  • NMR Spectroscopy: The dimethylamino protons in the sulfamoyl group (~2.8–3.2 ppm as a singlet) differ from diethyl analogs (CH2 triplets at ~1.0–1.5 ppm) .

Research Findings and Discussion

  • Anti-LSD1 Activity : Analogs such as 3b lack sulfamoyl groups but show bioactivity, suggesting the target’s sulfamoyl moiety may target distinct pathways.
  • Herbicide vs. Pharmaceutical Potential: Sulfonylureas in are herbicides , highlighting how substituents dictate application. The target’s heterocycles and hydroxy group suggest pharmaceutical relevance.
  • Conformational Flexibility : The hydroxyethyl bridge may improve binding to flexible protein pockets compared to rigid analogs .

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide, with the CAS number 2034265-46-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O5S2C_{19}H_{20}N_{2}O_{5}S_{2}, with a molecular weight of 420.5 g/mol. The structure features a benzamide core with dimethylsulfamoyl, furan, and thiophene substituents that are critical for its biological activity.

PropertyValue
CAS Number2034265-46-6
Molecular FormulaC19H20N2O5S2C_{19}H_{20}N_{2}O_{5}S_{2}
Molecular Weight420.5 g/mol
Purity≥95%

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies on related compounds have shown that they can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Inhibition of nSMase2 can reduce exosome release from cells, which is critical in various pathological processes associated with AD .

Antimicrobial Properties

In vitro studies have demonstrated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For example, some derivatives showed significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 25 µg/ml .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds suggest that they may induce apoptosis in cancer cells by modulating key signaling pathways. The presence of furan and thiophene moieties is believed to enhance the interaction with cellular targets, potentially leading to increased cytotoxicity against tumor cells.

Case Studies

  • Study on nSMase2 Inhibition : A study identified several analogues related to the compound that effectively inhibited nSMase2 activity in vitro and in vivo. These analogues displayed promising pharmacokinetic profiles, suggesting their potential as therapeutic agents for neurodegenerative diseases .
  • Antibacterial Activity Assessment : A series of compounds were synthesized and evaluated for their antibacterial properties. The results indicated that modifications in the substituents could significantly affect the antibacterial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide, and how can high purity be ensured?

  • Methodology :

  • Step 1 : Introduce the dimethylsulfamoyl group via sulfonation using dimethylsulfamide under controlled acidic conditions (e.g., H₂SO₄ catalysis) .
  • Step 2 : Couple the hydroxy-thiophenyl groups using thiophene derivatives (e.g., 3-thiophenemethanol) in the presence of carbodiimide coupling agents (e.g., EDC/HOBt) to form the ethyl linker .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and stereochemistry (e.g., hydroxy group configuration) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Use SHELX software for structure refinement. For example, single-crystal diffraction at 173 K can resolve thiophene/furan ring conformations and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the compound’s reactivity and biological target interactions?

  • Computational Workflow :

  • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electron density distribution, focusing on the sulfamoyl group’s electrophilic character and thiophene/furan π-π interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enzymes). For example, the benzamide core may interact with active-site residues via hydrogen bonding, while thiophene rings contribute to hydrophobic stabilization .
    • Validation : Compare computational binding affinities with experimental surface plasmon resonance (SPR) data to refine docking parameters .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. enzyme inhibition)?

  • Analytical Strategies :

  • Dose-Response Curves : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and compare with IC₅₀ values from enzyme inhibition studies (e.g., COX-2) to identify off-target effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates that may explain divergent activities .
    • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with pyridine) to isolate pharmacophoric contributions .

Q. What experimental strategies validate target engagement in enzyme inhibition studies?

  • Methodology :

  • Fluorescence Quenching : Titrate the compound into enzyme solutions (e.g., tryptophan-containing hydrolases) and measure Stern-Volmer constants to assess binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Crystallographic Validation : Co-crystallize the compound with the target enzyme (e.g., using SHELXL for refinement) to visualize binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Troubleshooting Steps :

  • Purity Verification : Re-analyze samples via elemental analysis (C, H, N, S) and compare with theoretical values (e.g., C₁₉H₂₀N₂O₄S₃: C 52.28%, H 4.62%) .
  • Solvent Effects : Test NMR spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to detect solvent-induced shifts or tautomerism .
  • Crystallographic Replication : Reproduce single-crystal growth conditions (e.g., slow evaporation from acetone) to confirm unit cell parameters .

Comparative Studies

Q. How do structural analogs with modified thiophene/furan substituents affect bioactivity?

  • Case Study :

  • Thiophene vs. Pyridine : Replace thiophene with pyridine to evaluate changes in π-stacking and solubility. For example, pyridine analogs may show enhanced solubility but reduced antimicrobial activity due to decreased hydrophobicity .
  • Sulfamoyl Group Replacement : Substitute dimethylsulfamoyl with trifluoromethanesulfonyl to assess electronic effects on enzyme inhibition (e.g., increased electron-withdrawing character improves COX-2 binding) .

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